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Compound of Interest

Compound Name: 2-Bromo-1,1, 1-trifluoroethane

Cat. No.: B154126

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2-Bromo-1,1,1-trifluoroethane (C2HzBrFs), a compound of interest in various chemical and
pharmaceutical research domains. This document summarizes nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental
protocols and interpretations to aid in its characterization and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Bromo-1,1,1-
trifluoroethane. The following tables summarize the key parameters for 1H, 13C, and °F NMR

spectra.

1H NMR Data

The proton NMR spectrum of 2-Bromo-1,1,1-trifluoroethane is characterized by a single
resonance for the two equivalent protons of the methylene group (-CH2Br).

. . . Coupling Constant )
Chemical Shift () Multiplicity Assignment

()

~3.7 ppm Quartet (q) ~9.0 Hz -CHzBr
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Note: The chemical shift can vary slightly depending on the solvent used.

*C NMR Data

The carbon-13 NMR spectrum shows two distinct signals corresponding to the two carbon

atoms in the molecule.

Chemical Shift () Multiplicity Assighment
~122 ppm Quartet (q) -CFs3
~25 ppm Triplet (t) -CH2Br

Note: The multiplicities arise from coupling with the adjacent fluorine and hydrogen atoms,
respectively. These are typically observed in proton-coupled 3C NMR spectra.

19F NMR Data

The fluorine-19 NMR spectrum displays a single resonance for the three equivalent fluorine
atoms of the trifluoromethyl group (-CFs).

. . e Coupling Constant .
Chemical Shift () Multiplicity ) Assignment

~-68 ppm Triplet (t) ~9.0 Hz -CFs3

Note: The chemical shift is referenced to an external standard, typically CFCls.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Bromo-1,1,1-trifluoroethane reveals characteristic absorption
bands corresponding to the vibrational modes of its functional groups. The spectrum is typically

acquired neat (as a pure liquid).
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Wavenumber (cm~?) Intensity Assignment

~2980 cm™1 Medium C-H stretch

~1450 cm~1 Medium C-H bend (scissoring)
~1280 cm™1 Strong C-F stretch

~1150 cm™1 Strong C-F stretch

~950 cm~? Medium C-C stretch

~650 cm™1 Strong C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Bromo-1,1,1-trifluoroethane provides
valuable information about its molecular weight and fragmentation pattern. The presence of
bromine is readily identified by the characteristic isotopic pattern of the molecular ion and
bromine-containing fragments.

m/z Relative Intensity Assignment

164 Moderate [M+2]* (with 81Br)
162 Moderate [M]* (with 7°Br)

83 High [M-Br]* or [C2HzF3]*
69 Very High (Base Peak) [CF3]*

31 Moderate [CHz2F]*

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

NMR Spectroscopy Protocol
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A standard protocol for obtaining NMR spectra of a volatile liquid like 2-Bromo-1,1,1-
trifluoroethane is as follows:

o Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent
(e.g., CDCI3) in a standard 5 mm NMR tube to a final concentration of approximately 1-5%
(v/v). A small amount of a reference standard, such as tetramethylsilane (TMS), may be
added.

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

o Acquisition Parameters (*H NMR):

[e]

Pulse sequence: Standard single-pulse experiment.

o

Spectral width: ~15 ppm.

[¢]

Number of scans: 16-64 (depending on concentration).

o

Relaxation delay: 1-5 seconds.
e Acquisition Parameters (*3C and °F NMR):

o Similar parameters are used, with appropriate adjustments to the spectral width and pulse
frequencies for the respective nuclei. Proton decoupling is typically employed for 33C NMR
to simplify the spectrum.

e Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum.

Sample Preparation Data Acquisition Data Processing

Transfer to Insert into Set Acquisition . . Phase and Baseline
NMR Tube Spectrometer Parameters REIRIALD ‘ eneiansony Correction

Add TMS
(Reference)

Dissolve Sample
in CDCls

Analyze Spectrum
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Figure 1. A generalized workflow for NMR spectroscopic analysis.

FTIR Spectroscopy Protocol

For a neat liquid sample, the following attenuated total reflectance (ATR) or transmission
protocol is commonly used:

 Instrument Preparation: The FTIR spectrometer is purged with dry air or nitrogen to minimize
atmospheric interference (H20, CO2). A background spectrum is collected.

o Sample Application (ATR): A single drop of the neat liquid is placed directly onto the ATR
crystal.

o Sample Application (Transmission): A drop of the neat liquid is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

o Data Acquisition: The sample is scanned over the desired wavenumber range (typically
4000-400 cm~1). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise
ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Collect > Apply Neat Liquid > Acquire Sample > Ratio Sample to > Analyze IR
Background Spectrum to ATR Crystal Spectrum Background Spectrum

Click to download full resolution via product page

Figure 2. A simplified workflow for FTIR analysis of a neat liquid.

Mass Spectrometry (GC-MS) Protocol

Gas chromatography-mass spectrometry is the preferred method for analyzing volatile
compounds like 2-Bromo-1,1,1-trifluoroethane.

o Sample Introduction: A small volume of the neat liquid or a dilute solution in a volatile solvent
is injected into the gas chromatograph.
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e Gas Chromatography:
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
o Carrier Gas: Helium at a constant flow rate.

o Oven Program: A temperature gradient is applied to separate the analyte from any
impurities. For a pure sample, an isothermal run may be sufficient.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically by electron ionization (El) at 70 eV.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Generate Mass
Spectrum
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y

Inject Sample GC Separation »| Elution lonization (EI) Mass Analysis Detection >

Click to download full resolution via product page
Figure 3. The logical flow of a typical GC-MS experiment.

Spectroscopic Interpretation and Logical
Relationships

The combined spectroscopic data provides a definitive structural confirmation of 2-Bromo-
1,1,1-trifluoroethane.

e 1H NMR: The quartet splitting pattern of the -CH2Br protons is a direct result of coupling to
the three equivalent fluorine atoms on the adjacent carbon, confirming the -CH2-CFs
connectivity.

o 19F NMR: Conversely, the triplet in the °F NMR spectrum arises from coupling with the two
equivalent protons of the -CH2Br group.
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e 13C NMR: The chemical shifts and multiplicities of the two carbon signals are consistent with
the presence of a carbon atom bonded to three fluorine atoms and another carbon atom
bonded to a bromine atom.

» IR Spectroscopy: The strong C-F and C-Br stretching bands, along with the C-H vibrations,
are characteristic of a halogenated ethane.

e Mass Spectrometry: The molecular ion peaks at m/z 162 and 164 confirm the molecular
formula and the presence of one bromine atom. The base peak at m/z 69 is a clear indicator
of the stable trifluoromethyl cation ([CFs]*), which is a common fragmentation pathway for
compounds containing a -CFs group.

Molecular Structure (C2H2BrF3)

Br-CHz2-CFs
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Figure 4. Logical relationship between the molecular structure and the observed spectroscopic
data.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1,1,1-trifluoroethane:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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